
Sodium iodide I 131
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium iodide I 131 is a radioisotopic compound used primarily in the medical field for the treatment and diagnosis of thyroid-related conditions. It is a form of iodine-131, a radioactive isotope of iodine, which is notable for its ability to cause mutation and death in cells through beta decay . This compound is particularly effective in treating hyperthyroidism and thyroid carcinomas that take up iodine .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium iodide I 131 is typically produced through the neutron bombardment of tellurium or as a byproduct of uranium fission . The process involves the following steps:
Neutron Bombardment of Tellurium: Tellurium is bombarded with neutrons to produce iodine-131.
Industrial Production Methods: In industrial settings, this compound is produced in facilities equipped with nuclear reactors or particle accelerators. The production process involves strict safety protocols to handle the radioactive material and ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium iodide I 131 undergoes various chemical reactions, including:
Oxidation: Sodium iodide can be oxidized to form iodine.
Reduction: It can be reduced back to iodide ions.
Substitution: Sodium iodide can participate in nucleophilic substitution reactions, where the iodide ion is replaced by another nucleophile.
Common Reagents and Conditions:
Oxidizing Agents: Chlorine or sulfuric acid can oxidize sodium iodide to iodine.
Reducing Agents: Sodium thiosulfate is commonly used to reduce iodine back to iodide.
Major Products:
Iodine (I2): Formed during oxidation reactions.
Sodium bisulfite (NaHSO4): Formed during reactions with sulfuric acid.
Scientific Research Applications
Sodium iodide I 131 has a wide range of applications in scientific research:
Medicine: It is used for the treatment of hyperthyroidism and thyroid cancer.
Biology: Researchers use this compound to study the uptake and metabolism of iodine in biological systems.
Industry: It serves as a radioactive tracer in various industrial applications, including hydraulic fracturing.
Chemistry: this compound is used in radiopharmaceutical chemistry for the synthesis of radioiodinated compounds.
Mechanism of Action
Sodium iodide I 131 exerts its effects through beta decay, which causes mutation and death in cells that it penetrates . The compound is rapidly absorbed and distributed within the extracellular fluid of the body. It is concentrated in the thyroid via the sodium/iodide symporter and subsequently oxidized to iodine. The beta emission from this compound destroys thyroid tissue, making it effective in treating hyperthyroidism and thyroid carcinomas .
Comparison with Similar Compounds
Sodium iodide I 123: Used primarily for diagnostic imaging due to its lower radiation dose.
Potassium iodide: Used to protect the thyroid gland from radioactive iodine exposure.
Methimazole: An antithyroid agent used to treat hyperthyroidism.
Uniqueness: Sodium iodide I 131 is unique due to its dual role in both treatment and diagnosis. Its ability to destroy thyroid tissue through beta emission makes it particularly effective for therapeutic purposes, while its uptake by the thyroid gland allows for precise diagnostic imaging .
Properties
CAS No. |
7790-26-3 |
|---|---|
Molecular Formula |
INa |
Molecular Weight |
153.895896 g/mol |
IUPAC Name |
sodium;iodine-131(1-) |
InChI |
InChI=1S/HI.Na/h1H;/q;+1/p-1/i1+4; |
InChI Key |
FVAUCKIRQBBSSJ-LAIFMVDKSA-M |
SMILES |
[Na+].[I-] |
Isomeric SMILES |
[Na+].[131I-] |
Canonical SMILES |
[Na+].[I-] |
Key on ui other cas no. |
7790-26-3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(1S,3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-Tetramethyl-15-[(2R)-6-methylhept-5-en-2-yl]-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B1214122.png)
![2-[[2,3-Dihydro-1,4-benzodioxin-6-yl(oxo)methyl]amino]benzoic acid methyl ester](/img/structure/B1214125.png)
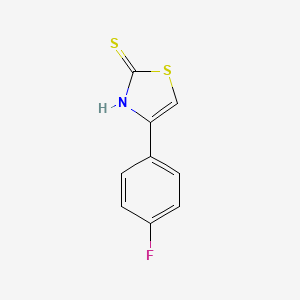
![5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furohydrazide](/img/structure/B1214127.png)
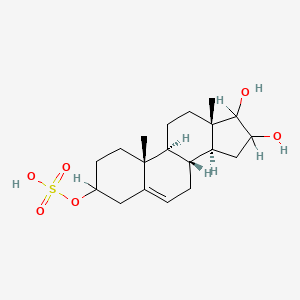
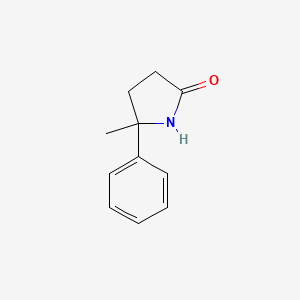
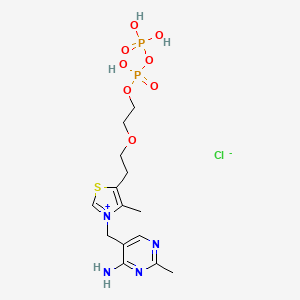
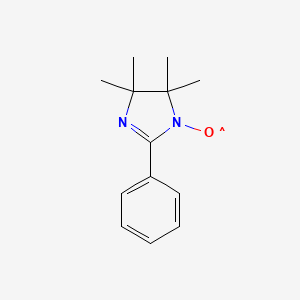
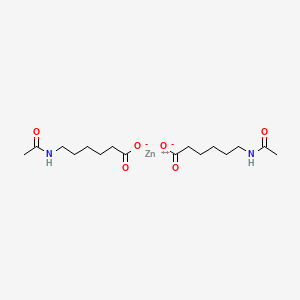

![3-amino-5-[(1Z)-1-cyano-2-(1H-indol-3-yl)eth-1-en-1-yl]-1H-pyrazole-4-carbonitrile](/img/structure/B1214138.png)
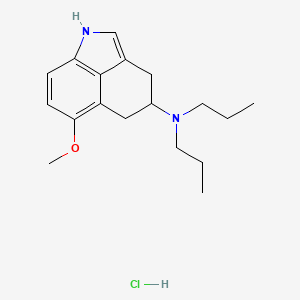
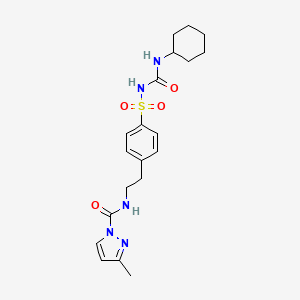
![3-[4-(3,4-dimethoxyphenyl)-4-isopropyl-4-cyanobutyl]-6,7-dimethoxy-N-methyl-1,2,3,4-tetrahydroisoquinoline](/img/structure/B1214142.png)
